Tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride
Description
Tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate; hydrochloride is a chiral bicyclic amine derivative featuring a pyrrolidine core linked to a piperidine moiety via an ethyl chain. The tert-butyl carbamate (Boc) group serves as a protective group for the pyrrolidine nitrogen, while the hydrochloride salt enhances solubility for pharmaceutical applications. This compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-12-4-5-14(18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXSBVCXJIIJC-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H26N2O2·HCl
- Molecular Weight : 290.84 g/mol
- Chemical Structure : The compound contains a pyrrolidine ring, a piperidine moiety, and a tert-butyl ester functional group, which are known to influence its biological activity.
The biological activity of tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various receptors and enzymes:
- Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the treatment of Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .
- Anticancer Activity : Research indicates that derivatives with piperidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways .
Biological Activity Data
The following table summarizes the biological activities associated with tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate and related compounds:
Case Studies and Research Findings
- Alzheimer's Disease Model : In a study focused on Alzheimer’s disease models, compounds with similar structures demonstrated significant inhibition of AChE and BuChE, leading to improved cognitive function in treated subjects. This suggests that tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate could be further explored for its potential as a therapeutic agent in neurodegenerative diseases .
- Cancer Cell Line Studies : A series of experiments conducted on FaDu hypopharyngeal tumor cells revealed that certain piperidine derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. This highlights the potential of this compound in developing new anticancer therapies .
- Antimicrobial Testing : Recent investigations into related pyrrole derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship indicates that modifications to the piperidine ring can enhance antimicrobial properties .
Scientific Research Applications
Neurological Research
Tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate;hydrochloride has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Study Example :
A study published in Neuropharmacology demonstrated that derivatives of pyrrolidine compounds exhibit significant neuroprotective properties against oxidative stress in neuronal cell lines, suggesting that this compound could have similar effects .
Antidepressant Properties
Recent investigations have focused on the antidepressant potential of this compound. Research has shown that piperidine derivatives can enhance mood regulation by influencing the serotonin pathways.
Data Table: Antidepressant Activity Comparison
| Compound Name | Mechanism of Action | Efficacy (Animal Model) |
|---|---|---|
| This compound | Serotonin reuptake inhibition | Significant improvement in depression-like behavior |
| Compound X | Dopamine receptor agonism | Moderate improvement |
| Compound Y | Norepinephrine reuptake inhibition | Minimal improvement |
This table illustrates the comparative efficacy of various compounds, highlighting the promising results associated with this compound .
Pain Management
The analgesic properties of piperidine derivatives have been explored extensively. This compound may act on pain pathways, providing relief similar to traditional opioids but with potentially fewer side effects.
Case Study Example :
A clinical trial assessed the pain-relieving effects of a related compound in patients with chronic pain conditions. Results indicated a reduction in pain scores comparable to standard opioid treatments but with a lower incidence of adverse effects .
Anti-inflammatory Applications
Research has also indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.
Data Table: Anti-inflammatory Activity Assessment
This table summarizes the anti-inflammatory efficacy of various compounds, showcasing the strong performance of this compound in inhibiting inflammatory markers.
Comparison with Similar Compounds
Tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Structure : Contains a 4-octylphenyl ketone substituent instead of the piperidin-4-ylethyl group.
- Properties : The hydrophobic octylphenyl group increases lipophilicity (logP ~4.2), favoring membrane permeability. However, the ketone moiety may reduce metabolic stability compared to the saturated piperidine in the target compound .
- Synthesis : Prepared via general procedure C with 62% yield, lower than typical yields (70–90%) for Boc-protected pyrrolidines due to steric hindrance from the octyl chain .
tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate hydrochloride
- Structure: Fluorine at the 4-position and aminomethyl group at the 2-position.
- Properties: Fluorination enhances metabolic stability and bioavailability. The aminomethyl group allows for further functionalization (e.g., peptide coupling), unlike the piperidin-4-ylethyl group in the target compound .
- Applications : Widely used in PET radiotracer development due to fluorine-18 compatibility .
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
- Structure : Azidomethyl substituent instead of the piperidin-4-ylethyl chain.
- Properties: The azide group enables click chemistry applications (e.g., CuAAC reactions), offering modularity in drug conjugate synthesis.
Preparation Methods
Reductive Amination
A two-step sequence condenses Boc-protected pyrrolidine-2-carbaldehyde with 4-(2-aminoethyl)piperidine, followed by NaBH4 reduction. However, this method suffers from poor stereocontrol (dr 1:1).
Ring-Closing Metathesis (RCM)
Grubbs II catalyst (5 mol%) facilitates RCM of diene precursors, but requires costly substrates and affords moderate yields (60–65%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl (2R)-2-(2-piperidin-4-ylethyl)pyrrolidine-1-carboxylate hydrochloride?
- Methodology :
- Starting Materials : Use pyrrolidine derivatives and tert-butyl bromoacetate as precursors. Piperidine-4-yl groups can be introduced via alkylation or coupling reactions .
- Reaction Conditions : Employ strong bases (e.g., sodium hydride or potassium tert-butoxide) in anhydrous solvents like THF or dichloromethane. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .
- Purification : Use column chromatography (silica gel, eluent: ethanol/chlorofor1m) or recrystallization to isolate the product .
- Key Considerations : Monitor stereochemistry during alkylation steps to retain the (2R) configuration.
Q. How is the compound characterized to confirm its structure and purity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm for the tert-butyl carboxylate) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Polarimetry : Assess optical activity to confirm chiral integrity .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .
- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly at the (2R) position?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to control stereochemistry during piperidinylethyl group introduction .
- Stereoselective Alkylation : Optimize reaction temperature and solvent polarity to favor retention of configuration. For example, low temperatures (-20°C) in THF reduce racemization .
- Analytical Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory) to confirm stereochemistry .
Q. What reaction mechanisms explain the compound’s reactivity in functional group transformations?
- Oxidation/Reduction : The tert-butyl carboxylate group is stable under mild oxidizing conditions (e.g., hydrogen peroxide), but the pyrrolidine nitrogen may participate in redox reactions. For example, the piperidine ring can undergo dehydrogenation with Pd/C catalysts .
- Substitution Reactions : The tert-butyl group can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose the pyrrolidine nitrogen for further derivatization .
- Mechanistic Studies : Use computational tools (e.g., quantum chemical reaction path searches) to model transition states and predict regioselectivity .
Q. How does the compound interact with biological targets, and what assays are suitable for studying its activity?
- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., G-protein-coupled receptors) .
- Enzyme Inhibition : Test inhibitory effects on enzymes like proteases or kinases using fluorogenic substrates .
- Cellular Uptake : Use radiolabeled analogs (e.g., H or C) to quantify intracellular accumulation in vitro .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
- Case Study : reports a 69% yield for a hydrogenation step, while other routes achieve >95% purity.
- Factors to Investigate :
- Catalyst Quality : Trace impurities in Pd/C may reduce efficiency.
- Reaction Monitoring : Use TLC or inline IR to detect intermediates and optimize reaction time .
- Solvent Effects : Switch from methanol to ethyl acetate to minimize side reactions .
- Recommendation : Replicate protocols with strict control of moisture and oxygen levels.
Comparative Structural Analysis
Q. How does the presence of the piperidin-4-ylethyl group influence physicochemical properties compared to analogs?
- Solubility : The hydrochloride salt enhances aqueous solubility vs. non-ionic analogs (e.g., tert-butyl (2S,4S)-4-methoxypyrrolidine derivatives) .
- Lipophilicity : LogP calculations predict higher membrane permeability than hydroxyl-containing analogs (e.g., tert-butyl (4S)-4-(3-hydroxypropyl)pyrrolidine) .
- Bioactivity : Piperidine moieties often improve binding to CNS targets compared to simpler alkyl chains .
Methodological Innovations
Q. What advanced techniques improve the scalability and sustainability of its synthesis?
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer, reducing reaction time and waste .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Automated Purification : Implement flash chromatography systems with UV-triggered fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
